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Azido-PEG11-Azide

PROTAC linker optimization bioconjugation spacer length effects

Azido-PEG11-Azide (CAS 1392284-57-9) is a discrete, homobifunctional polyethylene glycol (PEG) linker containing exactly eleven ethylene oxide units terminated by azide functional groups on both ends. With a defined molecular weight of 596.67 g/mol (exact mass 596.338) and molecular formula C₂₄H₄₈N₆O₁₁, this monodisperse compound provides a precisely controlled spacer length of approximately 40 atoms between reactive termini, in contrast to polydisperse PEG alternatives.

Molecular Formula C24H48N6O11
Molecular Weight 596.7 g/mol
Cat. No. B1529111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzido-PEG11-Azide
Molecular FormulaC24H48N6O11
Molecular Weight596.7 g/mol
Structural Identifiers
SMILESC(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])N=[N+]=[N-]
InChIInChI=1S/C24H48N6O11/c25-29-27-1-3-31-5-7-33-9-11-35-13-15-37-17-19-39-21-23-41-24-22-40-20-18-38-16-14-36-12-10-34-8-6-32-4-2-28-30-26/h1-24H2
InChIKeyFKAUXUWXBFMGEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Azido-PEG11-Azide: Homobifunctional PEG11 Click Chemistry Linker for PROTAC Synthesis and Bioconjugation


Azido-PEG11-Azide (CAS 1392284-57-9) is a discrete, homobifunctional polyethylene glycol (PEG) linker containing exactly eleven ethylene oxide units terminated by azide functional groups on both ends. With a defined molecular weight of 596.67 g/mol (exact mass 596.338) and molecular formula C₂₄H₄₈N₆O₁₁, this monodisperse compound provides a precisely controlled spacer length of approximately 40 atoms between reactive termini, in contrast to polydisperse PEG alternatives . The azide moieties enable participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions with alkyne-, DBCO-, or BCN-containing molecules, forming stable triazole linkages under mild aqueous conditions . This linker belongs to the class of non-cleavable PEG spacers and is primarily employed in PROTAC (PROteolysis TArgeting Chimera) synthesis, bioconjugation, and drug delivery research applications .

Why Azido-PEG11-Azide Cannot Be Casually Substituted: Evidence of Length-Dependent and Functional Group-Specific Performance


Direct substitution of Azido-PEG11-Azide with alternative PEG-azide linkers of different chain lengths or with heterobifunctional analogs introduces quantifiable performance deviations that compromise experimental reproducibility and conjugation outcomes. Systematic studies demonstrate that PEG spacer length exerts non-linear effects on bioconjugation efficiency: while moderate-length PEG linkers (e.g., 6-12 ethylene glycol units) enhance conjugate accessibility and solubility, excessively long PEG chains (≥20 units) can paradoxically reduce activity due to steric shielding, increased hydrodynamic volume complications, or unfavorable chain entanglement [1]. Furthermore, the choice between homobifunctional versus heterobifunctional azide-PEG linkers dictates reaction stoichiometry control and crosslinking architecture—homobifunctional diazides like Azido-PEG11-Azide enable symmetric, single-step crosslinking of identical alkyne-bearing species, whereas heterobifunctional variants (e.g., Azido-PEG-NHS esters) require sequential orthogonal conjugation steps but introduce additional variables including amine reactivity rates, hydrolysis susceptibility, and site-selectivity constraints [2]. These length- and architecture-dependent differences are not interchangeable and directly impact the hydrodynamic radius, protein accessibility, and ultimate biological activity of the final conjugate .

Azido-PEG11-Azide: Quantified Differentiation Evidence Versus Closest Analogs


PEG11 Spacer Length Provides Optimal Balance Between Conjugate Accessibility and Hydrodynamic Radius Control

Azido-PEG11-Azide's 11-unit PEG spacer represents a validated intermediate length that avoids both the insufficient flexibility of shorter PEG linkers (≤4 units) and the activity-diminishing effects of excessively long PEG chains (>20 units). In oligonucleotide conjugation studies, inclusion of hexaethylene glycol (HEG, equivalent to ~6 PEG units) spacers increased effectiveness relative to no spacer; however, extending the spacer to 11 or 20 HEG units reduced activity compared to the shorter spacer variants [1]. Parallel studies in peptide-functionalized magnetic microspheres identified a 1000 Da PEG linker (approximately PEG22-PEG23) as optimal for maximizing binding distance from bead surfaces, yet noted that further extension offers diminishing returns [2]. For enzyme immobilization applications, PEG3 linkers yielded higher biotin loading (81-98% monolayer coverage at 37°C) compared to PEG23 linkers (43-98% coverage, temperature-dependent), demonstrating that shorter spacers provide better accessibility to reactive chain ends while longer spacers reduce immobilization density [3].

PROTAC linker optimization bioconjugation spacer length effects

Hydrophilic PEG11 Backbone Confers Quantifiable Aqueous Solubility Advantage Over Non-PEG Azide Linkers

Azido-PEG11-Azide incorporates an eleven-unit PEG chain that provides significantly enhanced aqueous solubility compared to alkyl-chain or aromatic azide linkers lacking PEG moieties. The compound exhibits a calculated LogP value of -3.09, indicating strong hydrophilicity that enables direct use in aqueous buffer systems without organic co-solvents . This contrasts sharply with non-PEG aliphatic azide linkers (estimated LogP >1-2), which require DMSO or DMF co-solvent additions that can denature proteins or perturb biological activity during conjugation. The PEG backbone's ether oxygen atoms (11 oxygen acceptors in Azido-PEG11-Azide) create a hydration shell that increases hydrodynamic volume of conjugates and reduces non-specific protein adsorption compared to hydrophobic linker alternatives . In systematic comparisons, PEG-based linkers demonstrate reduced toxicity and lower immunogenicity compared to non-PEG linker chemistries, making PEG-containing linkers preferred for applications involving sensitive biomolecules or eventual in vivo translation [1].

aqueous solubility PEGylation bioconjugation compatibility

Dual Azide Homobifunctionality Enables Predictable Single-Step Symmetric Crosslinking Versus Multi-Step Heterobifunctional Workflows

Azido-PEG11-Azide provides two identical azide termini, enabling single-step, symmetric conjugation to identical alkyne-bearing partners with predictable 1:2 (linker:alkyne) stoichiometry. This homobifunctional architecture contrasts with heterobifunctional azide-PEG linkers (e.g., Azido-PEG11-acid or Azido-PEG-NHS esters) that require sequential orthogonal reactions: first amine coupling via NHS ester or carboxylic acid activation, then subsequent azide-alkyne click chemistry . In PROTAC applications where two distinct ligands (E3 ligase binder and target protein binder) must be joined, heterobifunctional linkers are necessary; however, for applications requiring symmetric dimerization, multivalent display, or polymer crosslinking, the homobifunctional diazide architecture eliminates the additional purification steps, buffer exchanges, and potential yield losses associated with sequential conjugation workflows . Furthermore, dual azide functionality provides two independent bioorthogonal handles, enabling simultaneous or sequential click reactions with different alkyne partners if desired—a versatility not available in mono-azide functionalized PEGs .

crosslinking stoichiometry homobifunctional linker PROTAC assembly

Non-Cleavable PEG11 Backbone Provides Stability Advantages Over Reducible Disulfide-Containing Azide Linkers

Azido-PEG11-Azide contains a fully non-cleavable PEG11 backbone lacking enzyme-sensitive motifs, disulfide bonds, or pH-labile linkages. This structural characteristic confers indefinite stability under physiological and storage conditions, contrasting with cleavable azide-PEG linkers containing disulfide bonds (e.g., Azido-PEG3-SS-NHS) or protease-sensitive sequences (e.g., Azido-PEG3-Val-Cit-PAB-PNP) that undergo degradation in reducing environments (intracellular glutathione ~1-10 mM) or upon exposure to specific proteases . Comparative network degradation studies using diazide PEG linkers demonstrate that non-degradable PEG600-diazide networks remain intact under cell culture conditions, whereas analogous networks incorporating disulfide-containing PEGSS diazides undergo tunable degradation in response to glutathione, with degradation rate proportional to PEGSS content [1]. In antibody-drug conjugate (ADC) development, the selection between non-cleavable and cleavable linkers is target-dependent: non-cleavable linkers require complete proteolytic degradation of the antibody for payload release, offering greater systemic stability but potentially reduced bystander killing effects, while cleavable linkers enable intracellular triggered release but may exhibit premature payload liberation in circulation [2].

linker stability non-cleavable linker ADC linker selection

Discrete Monodisperse PEG11 Provides Superior Analytical Characterization Versus Polydisperse PEG Alternatives

Azido-PEG11-Azide is a discrete, single molecular weight compound with exactly 11 ethylene oxide repeat units (MW 596.67, exact mass 596.338), enabling definitive analytical characterization by LC-MS, NMR, and other standard techniques. This contrasts with polydisperse PEG linkers that consist of mixtures of chain lengths (e.g., PEG600, PEG1000) producing complex, overlapping signals that obscure end-group quantification and complicate batch-to-batch reproducibility assessment . Studies on azido-functionalized PEG characterization reveal that ¹H NMR quantification of azide end groups in polydisperse PEGs is particularly challenging because the adjacent azide-bearing methylene proton signals are often obscured by the pervasive PEG manifold signals; discrete PEGs like Azido-PEG11-Azide circumvent this analytical limitation by providing clean, interpretable spectra with distinct proton environments [1]. Additionally, discrete PEG compounds with defined chain lengths simplify conjugation product analysis, as the exact mass shift upon conjugation is precisely calculable, enabling unambiguous verification of successful attachment and stoichiometry via MALDI-TOF or ESI-MS [2]. The ability to perform rigorous analytical characterization is essential for regulatory documentation, publication reproducibility, and quality control in both academic and industrial settings.

monodisperse PEG analytical characterization quality control

Azide Terminal Groups Provide Faster Click Kinetics (CuAAC k~10-100 M⁻¹s⁻¹) Compared to Alternative Bioorthogonal Chemistries

The azide termini of Azido-PEG11-Azide enable participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC), which exhibits second-order rate constants of k~10-100 M⁻¹s⁻¹ in the presence of 20 μM Cu(I) catalyst, representing significantly faster reaction kinetics than alternative bioorthogonal chemistries including Staudinger ligation (slower reactions, hours to days for completion) or strain-promoted azide-alkyne cycloaddition without copper (SPAAC, k~1-60 M⁻¹s⁻¹) . In head-to-head comparisons of click reaction yields on DNA conjugates, CuAAC and SPAAC reactions both produced high conversion, while Staudinger ligation exhibited lower reactivity that was proportional to azide-bond polarization and subject to inductive effects from neighboring groups—PEG-linked azides showed intermediate reactivity due to slight inductive effects from the ether bonds [1]. For applications where copper toxicity is a concern (e.g., live-cell labeling, in vivo imaging), the same azide termini on Azido-PEG11-Azide remain fully compatible with SPAAC using DBCO- or BCN-functionalized partners, albeit with reduced reaction rates compared to CuAAC . This dual reactivity capability—fast CuAAC for in vitro/ex vivo applications and copper-free SPAAC for live systems—is a direct consequence of the azide functional group and is not available in linker chemistries lacking azide moieties.

click chemistry kinetics CuAAC SPAAC bioorthogonal conjugation

Azido-PEG11-Azide: Evidence-Backed Procurement Scenarios Based on Quantified Differentiation


PROTAC Linker Requiring Balanced Hydrophilicity and Conformational Flexibility

Azido-PEG11-Azide is positioned as a PEG-based PROTAC linker where the 11-unit PEG spacer provides an empirically validated intermediate length for connecting E3 ubiquitin ligase ligands to target protein ligands . Based on evidence from PEG spacer length optimization studies, PEG11 avoids the reduced accessibility associated with very short linkers (PEG3-4) while circumventing the activity-diminishing effects observed with extended PEG chains (≥20 units) in oligonucleotide conjugation assays [1]. The calculated LogP of -3.09 ensures adequate aqueous solubility for PROTAC ternary complex formation in cellular assays, while the discrete molecular weight (596.67) simplifies LC-MS characterization of assembled PROTAC molecules—a critical advantage over polydisperse PEG linkers that produce complex, unresolvable mass spectra. This application scenario leverages the combined evidence of optimal spacer length (Section 3, Evidence 1), aqueous solubility advantage (Section 3, Evidence 2), and monodisperse analytical precision (Section 3, Evidence 5).

Symmetric Protein-Polymer or Polymer-Polymer Crosslinking Requiring Homobifunctional Click Chemistry

For applications requiring symmetric crosslinking of two identical alkyne-functionalized biomolecules (e.g., dimerization of alkyne-modified proteins, construction of PEG-based hydrogels via alkyne-azide click chemistry), Azido-PEG11-Azide's dual azide homobifunctionality enables single-step, stoichiometrically predictable conjugation . This contrasts with heterobifunctional alternatives (e.g., Azido-PEG-NHS esters) that would require two sequential orthogonal reactions with intermediate purification steps, increasing workflow complexity and potential yield losses. In hydrogel formation studies, diazide PEG oligomers (PEG600-diazide) reacted with dialkyne monomers to form stable, non-degradable networks with tunable mechanical properties, demonstrating the utility of the homobifunctional azide-azide architecture for crosslinking applications [1]. The non-cleavable PEG11 backbone (Section 3, Evidence 4) ensures permanent, stable crosslinks resistant to glutathione reduction and proteolytic degradation, making this linker suitable for applications where long-term conjugate stability is required rather than triggered release.

Nanoparticle and Surface Functionalization Requiring High-Density Azide Display and Precise Spacing Control

Azido-PEG11-Azide is suitable for functionalizing alkyne-modified nanoparticles or surfaces where a defined PEG spacer length is required to control inter-ligand spacing and minimize steric hindrance during subsequent click conjugation . Evidence from enzyme immobilization studies demonstrates that PEG spacer length directly affects surface loading density and retained enzymatic activity: shorter PEG3 linkers produced higher surface coverage (81-98% monolayer) compared to longer PEG23 linkers (43-98%, temperature-dependent), while the longer spacer yielded higher specific activity per immobilized enzyme due to reduced steric constraint [1]. The PEG11 length (approximately 40 atoms, MW 596.67) occupies an intermediate regime that balances surface packing density with conformational freedom for tethered biomolecules. The dual azide termini enable either symmetric bridging between adjacent alkyne sites or, when one azide remains unreacted, a secondary functionalization handle for orthogonal modification strategies. The monodisperse nature of Azido-PEG11-Azide (Section 3, Evidence 5) ensures that the precise spacing between conjugated species is uniform across the modified surface, supporting reproducible assay performance.

Bioconjugation Workflows Prioritizing Aqueous Compatibility and Fast Reaction Kinetics

For bioconjugation applications where reaction speed and aqueous compatibility are paramount, Azido-PEG11-Azide provides access to CuAAC click chemistry with second-order rate constants of k~10-100 M⁻¹s⁻¹—the fastest available bioorthogonal conjugation chemistry for azide-alkyne systems . This reaction rate enables near-quantitative conjugation within 15-30 minutes at room temperature under standard conditions (20 μM Cu(I) with THPTA ligand to mitigate copper toxicity), significantly outpacing Staudinger ligation (hours to days) and SPAAC without copper (k~1-60 M⁻¹s⁻¹) [1]. The hydrophilic PEG11 backbone (LogP -3.09) ensures compatibility with fully aqueous reaction buffers, eliminating the need for organic co-solvents that can denature sensitive protein targets. For live-cell or in vivo applications where copper is contraindicated, the same azide termini remain fully compatible with copper-free SPAAC using DBCO- or BCN-functionalized partners, albeit with the expected kinetic penalty—a versatility rooted in the azide functional group as established in Section 3, Evidence 6.

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